molecular formula C16H19NO4S B300662 5-(4-Sec-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

5-(4-Sec-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Numéro de catalogue B300662
Poids moléculaire: 321.4 g/mol
Clé InChI: LPQQVNKVHYOADV-NTEUORMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-Sec-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. It is commonly referred to as BVT.2733 and is known for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound has gained significant attention from researchers due to its unique chemical structure and potential therapeutic properties.

Mécanisme D'action

BVT.2733 exerts its therapeutic effects by activating the p53 pathway, which is a key regulator of cell growth and apoptosis. BVT.2733 binds to the MDM2 protein, which is a negative regulator of p53, and prevents it from inhibiting p53 activity. This leads to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells. BVT.2733 also regulates glucose metabolism by activating AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism.
Biochemical and Physiological Effects:
BVT.2733 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This leads to the inhibition of cell growth and the induction of cell death. BVT.2733 also regulates glucose metabolism by activating AMPK, which is a key regulator of energy metabolism. This leads to the reduction of blood glucose levels and the improvement of insulin sensitivity. BVT.2733 has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using BVT.2733 in lab experiments include its unique chemical structure and potential therapeutic properties. BVT.2733 has been shown to induce apoptosis in cancer cells and regulate glucose metabolism, making it a potential candidate for the development of new cancer and diabetes treatments. However, the limitations of using BVT.2733 in lab experiments include its high cost and limited availability. BVT.2733 is a synthetic compound that requires specialized equipment and expertise to synthesize, which can make it difficult to obtain for lab experiments.

Orientations Futures

There are several future directions for the research of BVT.2733. One potential direction is the development of new cancer treatments that target the p53 pathway. BVT.2733 has been shown to activate the p53 pathway and induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer treatments. Another potential direction is the development of new diabetes treatments that regulate glucose metabolism. BVT.2733 has been shown to activate AMPK and regulate glucose metabolism, making it a potential candidate for the development of new diabetes treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of BVT.2733 and its potential use in treating other diseases.

Méthodes De Synthèse

The synthesis of BVT.2733 involves the reaction of 4-(sec-butoxy)-3-ethoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. The intermediate is then cyclized with maleic anhydride to produce the final product, BVT.2733. The synthesis of BVT.2733 has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

BVT.2733 has been extensively studied for its potential use in treating cancer. Research has shown that BVT.2733 can induce apoptosis in cancer cells by activating the p53 pathway. Furthermore, BVT.2733 has been shown to inhibit tumor growth in various cancer models, including breast cancer, lung cancer, and leukemia. BVT.2733 has also been studied for its potential use in treating diabetes and neurodegenerative disorders due to its ability to regulate glucose metabolism and reduce inflammation.

Propriétés

Nom du produit

5-(4-Sec-butoxy-3-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Formule moléculaire

C16H19NO4S

Poids moléculaire

321.4 g/mol

Nom IUPAC

(5E)-5-[(4-butan-2-yloxy-3-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H19NO4S/c1-4-10(3)21-12-7-6-11(8-13(12)20-5-2)9-14-15(18)17-16(19)22-14/h6-10H,4-5H2,1-3H3,(H,17,18,19)/b14-9+

Clé InChI

LPQQVNKVHYOADV-NTEUORMPSA-N

SMILES isomérique

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)OCC

SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OCC

SMILES canonique

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.